Angiotensin I, human
Overview
Description
Angiotensin I is a decapeptide that plays a crucial role in the renin-angiotensin system, which regulates blood pressure and fluid balance in the body. It is derived from angiotensinogen, a protein produced by the liver, through the action of the enzyme renin. Angiotensin I itself is relatively inactive but serves as a precursor to the potent vasoconstrictor angiotensin II, which is formed through the action of angiotensin-converting enzyme.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of angiotensin I typically involves solid-phase peptide synthesis, a method that allows for the sequential addition of amino acids to a growing peptide chain. The process begins with the attachment of the C-terminal amino acid to a solid resin. Subsequent amino acids are added one by one in a specific sequence, using coupling reagents such as dicyclohexylcarbodiimide and N-hydroxybenzotriazole. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography.
Industrial Production Methods: Industrial production of angiotensin I involves large-scale solid-phase peptide synthesis, followed by purification and quality control processes. The use of automated peptide synthesizers and advanced purification techniques, such as reverse-phase high-performance liquid chromatography, ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Angiotensin I undergoes several types of chemical reactions, including:
Hydrolysis: Cleavage of peptide bonds by enzymes such as angiotensin-converting enzyme.
Oxidation: Oxidative modifications can occur at specific amino acid residues.
Reduction: Reduction reactions can reverse oxidative modifications.
Common Reagents and Conditions:
Hydrolysis: Enzymatic hydrolysis using angiotensin-converting enzyme under physiological conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide can induce oxidative modifications.
Reduction: Reducing agents like dithiothreitol can reverse oxidative modifications.
Major Products Formed:
Angiotensin II: Formed from the hydrolysis of angiotensin I by angiotensin-converting enzyme.
Oxidized Peptides: Result from oxidative modifications of specific amino acid residues.
Scientific Research Applications
Angiotensin I has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a model peptide for studying peptide synthesis and enzymatic hydrolysis.
Biology: Investigated for its role in the renin-angiotensin system and its effects on blood pressure regulation.
Medicine: Studied for its potential therapeutic applications in treating hypertension and cardiovascular diseases.
Industry: Utilized in the development of diagnostic assays and as a reference standard in pharmaceutical research.
Mechanism of Action
Angiotensin I exerts its effects primarily through its conversion to angiotensin II by angiotensin-converting enzyme. Angiotensin II then binds to specific receptors on the surface of target cells, leading to vasoconstriction, increased blood pressure, and stimulation of aldosterone release. These actions are mediated through the activation of intracellular signaling pathways, including the Gq protein-coupled receptor pathway, which increases intracellular calcium levels and promotes smooth muscle contraction.
Comparison with Similar Compounds
Angiotensin II: A potent vasoconstrictor formed from angiotensin I.
Angiotensin III: A peptide derived from angiotensin II with similar but less potent effects.
Angiotensin IV: Another derivative of angiotensin II with distinct biological activities.
Comparison: Angiotensin I is unique in that it serves as a precursor to multiple biologically active peptides, including angiotensin II, angiotensin III, and angiotensin IV. While angiotensin I itself is relatively inactive, its conversion to angiotensin II is critical for the regulation of blood pressure and fluid balance. The other angiotensin peptides have varying degrees of activity and different roles in the renin-angiotensin system, highlighting the complexity and versatility of this regulatory pathway.
Properties
IUPAC Name |
2-[[2-[[2-[[1-[2-[[2-[[2-[[2-[[2-[(2-amino-3-carboxypropanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C62H89N17O14/c1-7-35(6)51(78-56(87)44(25-37-17-19-40(80)20-18-37)74-58(89)50(34(4)5)77-53(84)42(15-11-21-68-62(64)65)71-52(83)41(63)28-49(81)82)59(90)75-46(27-39-30-67-32-70-39)60(91)79-22-12-16-48(79)57(88)73-43(24-36-13-9-8-10-14-36)54(85)72-45(26-38-29-66-31-69-38)55(86)76-47(61(92)93)23-33(2)3/h8-10,13-14,17-20,29-35,41-48,50-51,80H,7,11-12,15-16,21-28,63H2,1-6H3,(H,66,69)(H,67,70)(H,71,83)(H,72,85)(H,73,88)(H,74,89)(H,75,90)(H,76,86)(H,77,84)(H,78,87)(H,81,82)(H,92,93)(H4,64,65,68) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORWYRWWVDCYOMK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CN=CN4)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C62H89N17O14 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1296.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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